Structural Uniqueness Among Commercial Pyrazole‑5‑carbohydrazide Screening Compounds
A systematic search of the Sigma‑Aldrich Aldrich CPR catalogue identifies only one compound bearing the exact 2,4‑dichlorobenzylidene‑3‑(3‑nitrophenyl)‑1H‑pyrazole‑5‑carbohydrazide architecture (Product R724459). The closest commercially listed variant, N'‑(2,6‑dichlorobenzylidene)‑3‑(3‑nitrophenyl)‑1H‑pyrazole‑5‑carbohydrazide (Product L312592), differs solely in the chlorine substitution pattern (2,6‑ vs. 2,4‑dichloro), yet this positional isomerism is known to alter electronic distribution and molecular recognition properties in analogous pyrazole‑hydrazone series [1]. No compounds from the Sigma‑Aldrich screening collection combine the 2,4‑dichloro pattern with a 3‑nitrophenyl group and a 5‑carbohydrazide linker simultaneously, conferring a distinct chemotype that cannot be replicated by mixing other catalogue entries .
| Evidence Dimension | Commercial availability of the exact chemotype (2,4‑dichlorobenzylidene + 3‑nitrophenyl + pyrazole‑5‑carbohydrazide) |
|---|---|
| Target Compound Data | 1 unique product (Sigma R724459; CAS 303104‑70‑3) |
| Comparator Or Baseline | 0 products with identical substitution; 1 product with 2,6‑dichloro isomer (Sigma L312592); all other pyrazole‑carbohydrazide CPR entries differ in at least one substituent position. |
| Quantified Difference | Exact chemotype: 1 (target) vs. 0 (others). Closest analog differs by Cl‑position isomerism (2,4‑ vs. 2,6‑dichloro). |
| Conditions | Sigma‑Aldrich Aldrich CPR catalogue, accessed 2026‑04‑30. |
Why This Matters
A unique chemotype in a screening library enables interrogation of chemical space that is inaccessible with any other single commercial compound, potentially revealing novel structure‑activity relationships.
- [1] Karrouchi, K., Brandán, S. A., Hassan, M., Bougrin, K., Radi, S., & Ferbinteanu, M. (2021). Synthesis, X‑ray, spectroscopy, molecular docking and DFT calculations of (E)‑N’‑(2,4‑dichlorobenzylidene)‑5‑phenyl‑1H‑pyrazole‑3‑carbohydrazide. Journal of Molecular Structure, 1227, 129714. https://doi.org/10.1016/j.molstruc.2020.129714 View Source
